Allocholesterol
Overview
Description
Allocholesterol, also known as cholest-4-en-3β-ol, is a sterol with the molecular formula C27H46O. It is a structural isomer of cholesterol and shares many of its chemical properties. This compound is found in various biological systems and plays a crucial role in cell membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allocholesterol can be synthesized through several chemical reactions involving cholesterol as a starting material. One common method involves the isomerization of cholesterol using hydrochloric acid, which converts cholesterol into this compound . This reaction typically requires controlled conditions to ensure the desired isomerization without producing unwanted by-products.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar isomerization techniques. The process may include purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Allocholesterol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different saturated sterols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxysterols
Reduction: Saturated sterols
Substitution: Various substituted sterol derivatives
Scientific Research Applications
Allocholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sterol derivatives and studying sterol chemistry.
Biology: this compound is used to investigate cell membrane dynamics and sterol metabolism.
Industry: this compound is used in the production of cosmetics, pharmaceuticals, and food additives.
Mechanism of Action
Allocholesterol exerts its effects by integrating into cell membranes and influencing their fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity. This compound also participates in signaling pathways related to cholesterol metabolism and homeostasis .
Comparison with Similar Compounds
Allocholesterol is similar to other sterols such as:
Cholesterol: The most well-known sterol, essential for cell membrane structure and precursor to steroid hormones.
Sitosterol: A plant sterol with similar structural properties but different biological functions.
Ergosterol: A fungal sterol used as a precursor for vitamin D2 synthesis.
Uniqueness: this compound’s unique structural isomerism compared to cholesterol allows it to be used in specific biochemical studies and industrial applications where distinct sterol properties are required .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGHSAOLFTOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871731 | |
Record name | Cholest-4-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14597-42-3, 517-10-2 | |
Record name | Cholest-4-en-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allocholesterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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